molecular formula C23H20N2O4S B11515135 2-[(3-{[(Benzylthio)acetyl]amino}benzoyl)amino]benzoic acid

2-[(3-{[(Benzylthio)acetyl]amino}benzoyl)amino]benzoic acid

Cat. No.: B11515135
M. Wt: 420.5 g/mol
InChI Key: GQSYSRJPOSZQLT-UHFFFAOYSA-N
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Description

2-{3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZAMIDO}BENZOIC ACID is a complex organic compound that features a benzylsulfanyl group, an acetamido group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZAMIDO}BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of Benzylsulfanyl Acetamide: This step involves the reaction of benzyl mercaptan with chloroacetamide under basic conditions to form benzylsulfanyl acetamide.

    Coupling with Benzoic Acid Derivative: The benzylsulfanyl acetamide is then coupled with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Cyclization and Purification: The final step involves cyclization and purification of the product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZAMIDO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZAMIDO}BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The acetamido and benzoic acid moieties can also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-{2-[2-(BENZYLSULFANYL)ACETAMIDO]BENZAMIDO}BENZOIC ACID: This compound is structurally similar but differs in the position of the substituents on the benzene ring.

    Benzylsulfanyl Acetamide Derivatives: These compounds share the benzylsulfanyl and acetamido groups but lack the benzoic acid moiety.

Uniqueness

2-{3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZAMIDO}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

2-[[3-[(2-benzylsulfanylacetyl)amino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C23H20N2O4S/c26-21(15-30-14-16-7-2-1-3-8-16)24-18-10-6-9-17(13-18)22(27)25-20-12-5-4-11-19(20)23(28)29/h1-13H,14-15H2,(H,24,26)(H,25,27)(H,28,29)

InChI Key

GQSYSRJPOSZQLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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